molecular formula C15H13N3S B5551080 N-(4-methylphenyl)-4-(4-pyridinyl)-1,3-thiazol-2-amine CAS No. 315703-00-5

N-(4-methylphenyl)-4-(4-pyridinyl)-1,3-thiazol-2-amine

Cat. No.: B5551080
CAS No.: 315703-00-5
M. Wt: 267.4 g/mol
InChI Key: VRFSLJKVKQITMD-UHFFFAOYSA-N
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Description

“N-(4-methylphenyl)-4-(4-pyridinyl)-1,3-thiazol-2-amine” is a complex organic compound that contains a thiazole ring, a pyridine ring, and a methylphenyl group. Thiazoles are a class of organic compounds that contain a five-membered aromatic ring with one sulfur atom and one nitrogen atom . Pyridine is a basic heterocyclic organic compound with the chemical formula C5H5N. It is structurally related to benzene, with one methine group (=CH−) replaced by a nitrogen atom .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the thiazole and pyridine rings, both of which are aromatic and thus relatively stable. The amino group (-NH2) could potentially be a site of reactivity, as could the methyl group on the phenyl ring .

Scientific Research Applications

Synthesis and Characterization

  • Structural Properties and Synthetic Applications : Compounds containing thiazol groups, similar to N-(4-methylphenyl)-4-(4-pyridinyl)-1,3-thiazol-2-amine, have been synthesized and characterized, revealing their potential in creating complex Mo(0) and W(0) carbonyl and dinitrogen complexes. These studies showcase the structural diversity and applicability of thiazol-containing ligands in synthetic chemistry, particularly in the formation of complexes with potential relevance to synthetic nitrogen fixation (Stephan et al., 2008).

Biological Applications

  • Antimicrobial and Antitumor Activities : Research into thiazol and related heterocyclic compounds has shown that they possess significant biological activities, including antimicrobial and antitumor effects. The creation of biologically potent derivatives through methods such as oxidative C–S bond formation highlights the pharmaceutical relevance of these compounds (Mariappan et al., 2016).

  • Inhibition of Histone Demethylases : N-substituted 4-(pyridin-2-yl)thiazole-2-amine derivatives have been identified as potent inhibitors of histone lysine demethylases (KDMs), demonstrating their utility in epigenetic modulation with potential therapeutic applications in cancer treatment (Bavetsias et al., 2016).

Chemical Properties and Reactivity

  • Dynamic Tautomerism and Divalent Character : Studies on N-(Pyridin-2-yl)thiazol-2-amine have unveiled the existence of dynamic tautomerism and divalent nitrogen character, shedding light on the complex electron distribution and reactivity patterns of such compounds. This has implications for their reactivity and potential applications in various chemical reactions (Bhatia et al., 2013).

Environmental and Material Science Applications

  • Catalytic Applications : Thiazolium carbene catalysts, derived from structures similar to the compound of interest, have shown effectiveness in CO2 fixation reactions, offering a sustainable method for N-formylation and N-methylation of amines. This highlights the potential environmental applications of thiazol-containing compounds in catalysis and CO2 utilization (Das et al., 2016)

Future Directions

The potential applications and future directions for research on this compound would depend on its physical and chemical properties, as well as any biological activity it might have. For example, if it were found to have medicinal properties, it could be studied further for potential use in drug development .

Properties

IUPAC Name

N-(4-methylphenyl)-4-pyridin-4-yl-1,3-thiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3S/c1-11-2-4-13(5-3-11)17-15-18-14(10-19-15)12-6-8-16-9-7-12/h2-10H,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRFSLJKVKQITMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC2=NC(=CS2)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50972006
Record name N-(4-Methylphenyl)-4-(pyridin-4-yl)-1,3-thiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50972006
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

315703-00-5, 5656-12-2
Record name N-(4-Methylphenyl)-4-(4-pyridinyl)-2-thiazolamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=315703-00-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(4-Methylphenyl)-4-(pyridin-4-yl)-1,3-thiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50972006
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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